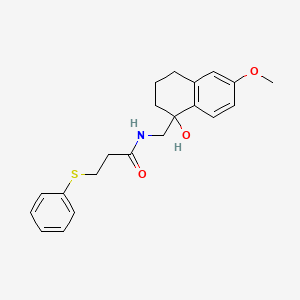

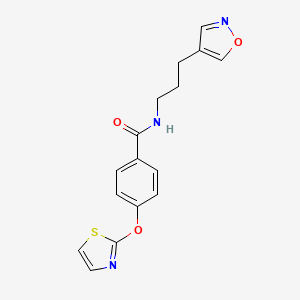

![molecular formula C15H15N3O2S2 B2650507 N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide CAS No. 912623-08-6](/img/structure/B2650507.png)

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

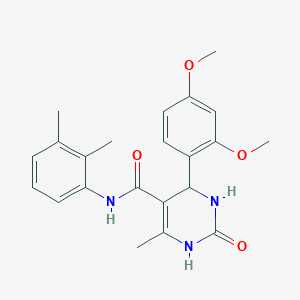

“N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide” is a type of N-heterocyclic compound . It belongs to a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues . These compounds have been shown to have potent inhibitory activity against phosphoinositide 3-kinase (PI3K), an enzyme that plays a significant role in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Synthesis Analysis

These thiazolo[5,4-b]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .

Chemical Reactions Analysis

The pyridyl attached to thiazolo[5,4-b]pyridine was another key structural unit for PI3Kα inhibitory potency, and replacement by phenyl led to a significant decrease in activity .

Applications De Recherche Scientifique

Antibacterial Applications

The synthesis of heterocyclic compounds containing a sulfonamido moiety, such as N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide, has shown promise in antibacterial applications. A study by Azab, Youssef, and El-Bordany (2013) aimed at creating new compounds suitable as antibacterial agents found that several synthesized compounds exhibited high antibacterial activity, indicating the potential of these compounds in combating bacterial infections (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013).

Phosphoinositide 3-Kinase Inhibition

In the realm of cancer research, the inhibition of phosphoinositide 3-kinase (PI3K) is a targeted approach to therapy. A study conducted by Xia et al. (2020) designed and synthesized novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues, demonstrating potent PI3K inhibitory activity. This research highlights the compound's potential in cancer treatment, particularly through the inhibition of PI3Kα, PI3Kγ, and PI3Kδ, with a notable decrease in activity against PI3Kβ (L. Xia et al., 2020).

Anticancer Activity

The development of novel N,N-dimethylbenzenesulfonamide derivatives, including those related to the thiazolo[5,4-b]pyridin-2-yl structure, has been explored for their antiproliferative properties against cancer cell lines. Bashandy et al. (2014) synthesized novel compounds bearing this moiety and evaluated their in vitro antiproliferative activity, demonstrating that certain derivatives possessed higher antiproliferative activity compared to standard drugs. This suggests the potential use of these compounds in cancer therapy (M. S. Bashandy et al., 2014).

Propriétés

IUPAC Name |

N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2S2/c1-2-10-22(19,20)18-12-7-5-11(6-8-12)14-17-13-4-3-9-16-15(13)21-14/h3-9,18H,2,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVULVUAGMIXBJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=CC=C(C=C1)C2=NC3=C(S2)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

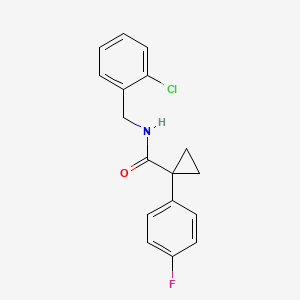

![Oxazolo[2,3-f]purine-2,4(1H,3H)-dione, 7-(4-chlorophenyl)-1,3-dimethyl-](/img/structure/B2650424.png)

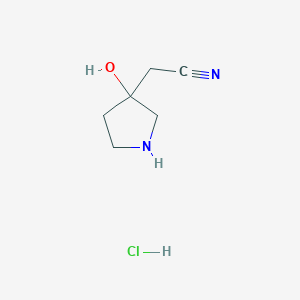

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2650430.png)

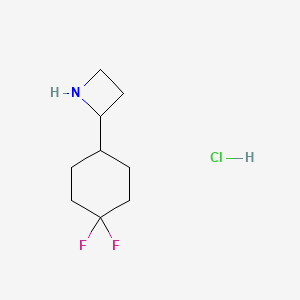

![(3R)-4-[(2-Methylpropan-2-yl)oxy]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2650431.png)

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-phenoxyacetamide](/img/structure/B2650441.png)

![1,5-Dimethyl-3-(propan-2-yl)-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B2650442.png)